Geranyl acetate
Overview
Description
Geranyl acetate is a terpenoid ester with the molecular formula C12H20O2. It is a colorless liquid with a pleasant floral or fruity rose aroma. This compound is a significant component of many essential oils, including those from citronella, lemongrass, and lavender. This compound is widely used in the fragrance and flavor industries due to its appealing scent and taste properties .
Preparation Methods
Geranyl acetate can be synthesized through the esterification of geraniol with acetic acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to reflux to ensure complete conversion of geraniol to this compound .
Industrially, this compound is commonly produced by extracting essential oils from plant materials like geranium and citronella through steam distillation or cold pressing. The raw oil is then subjected to fractional distillation to isolate this compound .
Chemical Reactions Analysis
Geranyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to geraniol and acetic acid.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield geraniol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions include geraniol, acetic acid, and various oxidized derivatives .
Scientific Research Applications
Geranyl acetate has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other terpenoids and as a reagent in organic synthesis.
Biology: this compound is studied for its role in plant biology, particularly in the biosynthesis of terpenoids.
Medicine: Research has shown that this compound possesses antimicrobial, anti-inflammatory, and anticancer properties. It is being investigated for its potential therapeutic applications.
Industry: In addition to its use in fragrances and flavors, this compound is explored for its potential as a natural insect repellent and as a component in biodegradable plastics
Mechanism of Action
Geranyl acetate exerts its effects through various mechanisms. It can interact with cellular membranes due to its lipophilic nature, facilitating the penetration of other substances. In biological systems, this compound can modulate pain receptors, leading to analgesic and anti-inflammatory effects. It also induces apoptosis in cancer cells by affecting mitochondrial membrane potential and regulating the expression of apoptotic genes .
Comparison with Similar Compounds
Geranyl acetate is structurally similar to other terpenoid esters such as neryl acetate and linalyl acetate. it is unique due to its specific aroma profile and its widespread occurrence in essential oils. Similar compounds include:
Neryl acetate: Similar in structure but differs in the position of the double bond.
Linalyl acetate: Another terpenoid ester with a floral aroma, commonly found in lavender oil.
Geraniol: The alcohol precursor of this compound, with a similar but less stable aroma profile
This compound stands out due to its stability and the specific fruity-rose aroma it imparts, making it highly valued in the fragrance and flavor industries.
Properties
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQPQRQIQDZMP-DHZHZOJOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC(=O)C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Record name | GERANYL ACETATE | |
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DSSTOX Substance ID |
DTXSID0020654 | |
Record name | Geranyl acetate | |
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Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Geranyl acetate is a clear colorless liquid with an odor of lavender. (NTP, 1992), Liquid, Clear colorless liquid with a sweet odor like lavender; [HSDB], Solid, colourless liquid with a floral odour | |
Record name | GERANYL ACETATE | |
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Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2E)- | |
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Record name | Geranyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
468 °F at 760 mmHg (NTP, 1992), Approx. 242 °C with decomposition., 240.00 to 245.00 °C. @ 760.00 mm Hg | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), >212 °F (>100 °C) closed cup | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), 1.8 IN 70% ALCOHOL; SOL IN MOST ORG SOLVENTS, Soluble in most fixed oils; slightly soluble in propylene glycol., Solubility in alcohol: 1 mL in 9 mL 70% alcohol, Insoluble in glycerol; soluble in alcohol, ether, For more Solubility (Complete) data for GERANYL ACETATE (6 total), please visit the HSDB record page., soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerine, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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Density |
0.907 at 77 °F (NTP, 1992) - Less dense than water; will float, 0.9174 at 15 °C/15 °C, 0.900-0.914 | |
Record name | GERANYL ACETATE | |
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Record name | GERANYL ACETATE | |
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Record name | Geranyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/625/ | |
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Vapor Density |
6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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Vapor Pressure |
0.02 mmHg at 68 °F ; 1 mmHg at 164.3 °F (NTP, 1992), 0.03 [mmHg] | |
Record name | GERANYL ACETATE | |
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Color/Form |
Clear, colorless liquid | |
CAS No. |
105-87-3, 33843-18-4, 68311-13-7 | |
Record name | GERANYL ACETATE | |
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Melting Point |
< 25 °C | |
Record name | Geranyl acetate | |
Source | Human Metabolome Database (HMDB) | |
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